molecular formula C9H13NO2 B195784 (1-Cyanocyclohexyl)acetic acid CAS No. 133481-09-1

(1-Cyanocyclohexyl)acetic acid

Cat. No. B195784
M. Wt: 167.2 g/mol
InChI Key: YGFXLCAKCKPSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132451

Procedure details

To a suitable reactor is charged 120 L of water, 32 kg of 50% aqueous sodium hydroxide solution, 21 L of methanol, and 70 kg of ethyl 1-cyanocyclohexaneacetate. This mixture is stirred at 50° C. for 1 hour, after which 40 to 60 L of solvent is removed by vacuum distillation while maintaining a temperature of below 50° C. After cooling to 20° to 25° C., the reaction mixture is filtered through a 0.45 micron Pall filter. The filtered solution is then diluted with 70 L of water and extracted with 20 L of methylene chloride, followed by a second extraction with 15 L of methylene chloride. The aqueous solution is charged to a pH of 8 with 37% hydrochloric acid solution. About 6 to 8 kg of 37% hydrochloric acid solution is required. The solution is then extracted two times with 20 L each of methylene chloride. After the final extraction, the aqueous solution is stirred under full vacuum at 20° to 30° C. for 30 minutes minimum, then cooled to 3° to 10° C. While maintaining this temperature, 37% hydrochloric acid solution is charged to a pH of 3. About 32 to 36 kg of 37% hydrochloric acid solution is required. After the addition is complete, the product slurry is stirred at 3° to 10° C. for 30 minutes. The product is then collected on a centrifuge and washed with 300 to 400 L of water which is prechilled to 5° C. or less. The product is spun a dry as possible on the centrifuge and is then removed from the centrifuge and stored as a wet cake in a cold room at 5° C. or less. After vacuum drying at 40° C. for 24 hours 1-cyanocyclohexaneacetic acid is obtained; mp 103°-105° C.
Name
Quantity
120 L
Type
reactant
Reaction Step One
Quantity
32 kg
Type
reactant
Reaction Step One
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
21 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[C:4]([C:6]1([CH2:12][C:13]([O:15]CC)=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)#[N:5]>CO>[C:4]([C:6]1([CH2:12][C:13]([OH:15])=[O:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
120 L
Type
reactant
Smiles
O
Name
Quantity
32 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 kg
Type
reactant
Smiles
C(#N)C1(CCCCC1)CC(=O)OCC
Name
Quantity
21 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which 40 to 60 L of solvent is removed by vacuum distillation
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20° to 25° C.
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through a 0.45 micron Pall
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
The filtered solution is then diluted with 70 L of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 L of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
followed by a second extraction with 15 L of methylene chloride
ADDITION
Type
ADDITION
Details
The aqueous solution is charged to a pH of 8 with 37% hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted two times with 20 L each of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
After the final extraction
STIRRING
Type
STIRRING
Details
the aqueous solution is stirred under full vacuum at 20° to 30° C. for 30 minutes minimum
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining this temperature, 37% hydrochloric acid solution
ADDITION
Type
ADDITION
Details
is charged to a pH of 3
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the product slurry is stirred at 3° to 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product is then collected on a centrifuge
WASH
Type
WASH
Details
washed with 300 to 400 L of water which
CUSTOM
Type
CUSTOM
Details
is prechilled to 5° C. or less
CUSTOM
Type
CUSTOM
Details
a dry as possible on the centrifuge
CUSTOM
Type
CUSTOM
Details
is then removed from the centrifuge
CUSTOM
Type
CUSTOM
Details
stored as a wet cake in a cold room at 5° C. or less
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After vacuum drying at 40° C. for 24 hours 1-cyanocyclohexaneacetic acid
Duration
24 h
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C1(CCCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.